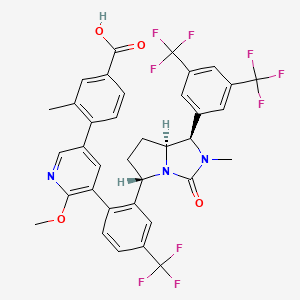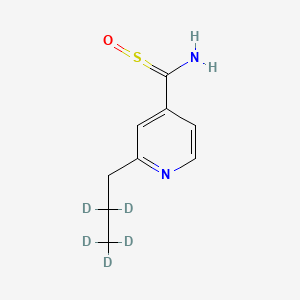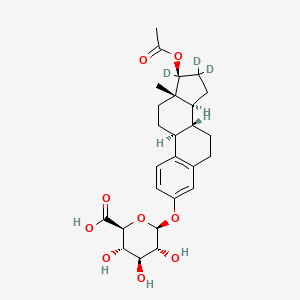
17Beta-Estradiol-d3 17-Acetate 3-Beta-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17Beta-Estradiol-d3 17-Acetate 3-Beta-D-Glucuronide is a synthetic derivative of estradiol, a major estrogen hormone in the human body. This compound is isotopically labeled with deuterium, making it useful in various scientific research applications, particularly in the fields of biochemistry and pharmacology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 17Beta-Estradiol-d3 17-Acetate 3-Beta-D-Glucuronide involves multiple steps, starting from estradiol. The process includes the acetylation of the 17-hydroxy group and the glucuronidation of the 3-hydroxy group. Deuterium labeling is introduced during the synthesis to replace hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis under controlled conditions. The process requires precise temperature control, solvent selection, and purification steps to ensure the high purity and isotopic labeling of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 17Beta-Estradiol-d3 17-Acetate 3-Beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl groups, leading to the formation of ketones.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The acetate and glucuronide groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various acids and bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield estrone derivatives, while reduction can regenerate estradiol .
Wissenschaftliche Forschungsanwendungen
17Beta-Estradiol-d3 17-Acetate 3-Beta-D-Glucuronide is widely used in scientific research due to its isotopic labeling and estrogenic properties. Some key applications include:
Biochemistry: Used as a tracer in metabolic studies to understand estrogen metabolism and its pathways.
Pharmacology: Helps in studying the pharmacokinetics and pharmacodynamics of estrogenic compounds.
Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and cancer research.
Industry: Utilized in the development of new drugs and diagnostic tools.
Wirkmechanismus
The compound exerts its effects by binding to estrogen receptors in target tissues. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. The molecular targets include various proteins involved in cell proliferation, differentiation, and gene expression .
Vergleich Mit ähnlichen Verbindungen
Estradiol 3-Glucuronide: A naturally occurring estrogen conjugate with similar glucuronidation at the 3-position.
Estradiol 17-Glucuronide: Another estrogen conjugate with glucuronidation at the 17-position.
Estrone Sulfate: An estrogen sulfate conjugate with different solubility and metabolic properties.
Uniqueness: 17Beta-Estradiol-d3 17-Acetate 3-Beta-D-Glucuronide is unique due to its isotopic labeling with deuterium, which provides distinct advantages in tracing and studying metabolic pathways. Its dual conjugation (acetate and glucuronide) also offers unique solubility and stability properties compared to other estrogen conjugates .
Eigenschaften
Molekularformel |
C26H34O9 |
|---|---|
Molekulargewicht |
493.6 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17S)-17-acetyloxy-16,16,17-trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C26H34O9/c1-12(27)33-19-8-7-18-17-5-3-13-11-14(4-6-15(13)16(17)9-10-26(18,19)2)34-25-22(30)20(28)21(29)23(35-25)24(31)32/h4,6,11,16-23,25,28-30H,3,5,7-10H2,1-2H3,(H,31,32)/t16-,17-,18+,19+,20+,21+,22-,23+,25-,26+/m1/s1/i8D2,19D |
InChI-Schlüssel |
UJWWCALEXRYEBV-ORKWSIIBSA-N |
Isomerische SMILES |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


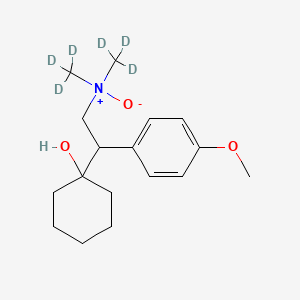
![3'-[(2s,4r)-6-Carbamimidoyl-4-Methyl-4-Phenyl-1,2,3,4-Tetrahydroquinolin-2-Yl]-4-Carbamoyl-5'-[(3-Methylbutanoyl)amino]biphenyl-2-Carboxylic Acid](/img/structure/B15144376.png)




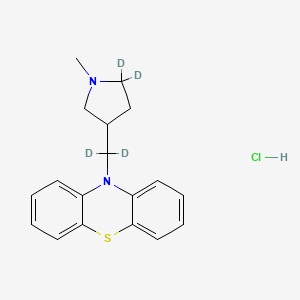
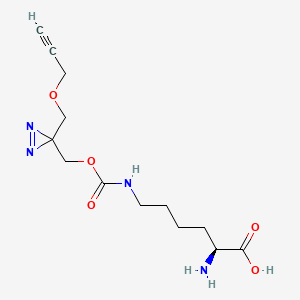
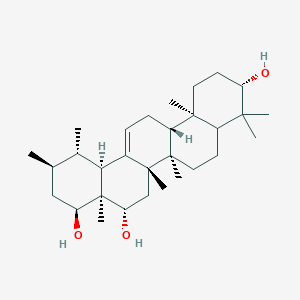
![5-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B15144420.png)

